Pyridine, 2-chloro-3-methoxy-4-nitro-, 1-oxide
Overview
Description
Pyridine, 2-chloro-3-methoxy-4-nitro-, 1-oxide is a heterocyclic aromatic organic compound It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methoxy group at the third position, a nitro group at the fourth position, and an oxide group at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-chloro-3-methoxy-4-nitro-, 1-oxide typically involves the nitration of 2-chloro-3-methoxypyridine followed by oxidation. One common method involves the reaction of 2-chloro-3-methoxypyridine with nitric acid in the presence of sulfuric acid to introduce the nitro group. The resulting compound is then oxidized using hydrogen peroxide or a similar oxidizing agent to form the 1-oxide derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-chloro-3-methoxy-4-nitro-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Ammonia, primary amines, thiols.
Major Products Formed
Oxidation: Formation of additional nitro or hydroxyl groups.
Reduction: Formation of 2-chloro-3-methoxy-4-amino-pyridine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Pyridine, 2-chloro-3-methoxy-4-nitro-, 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-3-methoxy-4-nitro-, 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound may also inhibit specific enzymes or disrupt cellular processes through its interaction with nucleophilic sites on proteins and DNA .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: Lacks the methoxy and nitro groups, making it less reactive.
3-Methoxypyridine: Lacks the chlorine and nitro groups, resulting in different chemical properties.
4-Nitropyridine: Lacks the chlorine and methoxy groups, affecting its reactivity and applications
Uniqueness
The presence of both electron-withdrawing (nitro) and electron-donating (methoxy) groups, along with the chlorine atom, makes it a versatile compound for various chemical transformations and applications .
Properties
IUPAC Name |
2-chloro-3-methoxy-4-nitro-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O4/c1-13-5-4(9(11)12)2-3-8(10)6(5)7/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUDNXIIJONTJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C[N+](=C1Cl)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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